molecular formula C8H4BrClN2 B1345034 6-Bromo-2-chloro-1,8-naphthyridine CAS No. 902837-40-5

6-Bromo-2-chloro-1,8-naphthyridine

Cat. No. B1345034
M. Wt: 243.49 g/mol
InChI Key: KXSBJEOTLVRREX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1,8-naphthyridine is a halogenated naphthyridine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The presence of bromine and chlorine atoms on the naphthyridine core suggests that this compound could be reactive and serve as an intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a method for synthesizing tetrahydro-[2,7]-naphthyridine derivatives via reductive amination of Schiff's bases has been described, which involves lithiation, formylation, and removal of protecting groups . Although this method does not directly pertain to 6-Bromo-2-chloro-1,8-naphthyridine, it provides insight into the synthetic strategies that could be adapted for its synthesis, such as the use of lithiation and functional group transformations.

Molecular Structure Analysis

The molecular structure of naphthyridines is characterized by a fused ring system that can influence the reactivity and interaction of the compound with various reagents. The halogen atoms on the 6-Bromo-2-chloro-1,8-naphthyridine molecule are likely to affect its electronic properties and could facilitate nucleophilic substitution reactions .

Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions. For example, the reaction of bromo(chloro)-naphthyridines with potassium amide in liquid ammonia has been studied, revealing the formation of didehydro-naphthyridine and amino-naphthyridine derivatives through nucleophilic substitution and addition reactions . These findings suggest that 6-Bromo-2-chloro-1,8-naphthyridine could also participate in similar reactions, potentially leading to the formation of amino derivatives or other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine can be inferred from related compounds. For instance, 2-Chloro-3-formyl-1,8-naphthyridine has been synthesized and characterized, with its structure confirmed by spectral and physical data . The halogen substituents on the naphthyridine core are expected to influence the compound's boiling point, melting point, solubility, and stability. Additionally, the presence of halogens could impart antibacterial activity, as seen in some naphthyridine derivatives .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : “6-Bromo-2-chloro-1,8-naphthyridine” is used as a raw material for the synthesis of pharmaceutical intermediates .
  • Synthesis of Complex Molecular Architectures

    • Field : Organic Chemistry
    • Application : 1,8-naphthyridines are used in the synthesis of complex molecular architectures, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
    • Method : The methods involve various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
    • Results : The results include the successful synthesis of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .
  • Biological Activities

    • Field : Medicinal Chemistry
    • Application : 1,5-naphthyridines, a class of compounds that includes 1,8-naphthyridines, exhibit a great variety of biological activities .
    • Results : The outcomes would also depend on the specific biological activity. These compounds have shown promise in various areas of medicinal chemistry .
  • Light-Emitting Diodes and Solar Cells

    • Field : Materials Science
    • Application : 1,8-naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells .
  • Molecular Sensors

    • Field : Chemical Biology
    • Application : 1,8-naphthyridines are used in the development of molecular sensors .
    • Results : The results include the successful development of molecular sensors, which have wide applications in various fields such as environmental monitoring, medical diagnostics, and industrial process control .
  • Self-Assembly Host–Guest Systems

    • Field : Supramolecular Chemistry
    • Application : 1,8-naphthyridines are used in the development of self-assembly host–guest systems .
    • Results : The results include the successful development of self-assembly host–guest systems, which have wide applications in various fields such as nanotechnology, materials science, and drug delivery .
  • Anticancer Properties

    • Field : Medicinal Chemistry
    • Application : Some 1,6-naphthyridines, a class of compounds that includes 1,8-naphthyridines, have been found to have anticancer properties .
    • Results : The outcomes would also depend on the specific anticancer activity. These compounds have shown promise in various areas of medicinal chemistry .
  • Anti-Human Immunodeficiency Virus (HIV) Properties

    • Field : Virology
    • Application : Some 1,6-naphthyridines have been found to have anti-HIV properties .
    • Results : The outcomes would also depend on the specific anti-HIV activity. These compounds have shown promise in various areas of medicinal chemistry .
  • Antimicrobial Properties

    • Field : Microbiology
    • Application : Some 1,6-naphthyridines have been found to have antimicrobial properties .
    • Results : The outcomes would also depend on the specific antimicrobial activity. These compounds have shown promise in various areas of medicinal chemistry .

Safety And Hazards

6-Bromo-2-chloro-1,8-naphthyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and not inducing vomiting if swallowed .

properties

IUPAC Name

6-bromo-2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBJEOTLVRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649724
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-1,8-naphthyridine

CAS RN

902837-40-5
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-1,8-naphthyridine
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